A-85783

Description

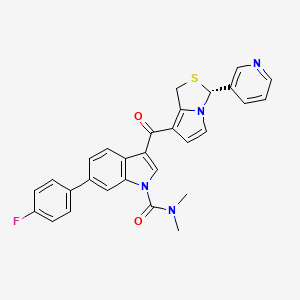

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23FN4O2S/c1-32(2)29(36)34-16-24(22-10-7-19(14-25(22)34)18-5-8-21(30)9-6-18)27(35)23-11-13-33-26(23)17-37-28(33)20-4-3-12-31-15-20/h3-16,28H,17H2,1-2H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUVFPOGHIKVPP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CSC(N5C=C4)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CS[C@@H](N5C=C4)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433311 | |

| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161395-33-1 | |

| Record name | A-85783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161395331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-85783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCS3J46F47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-85783: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of A-85783, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This compound is the active metabolite of the prodrug ABT-299.[1] Its primary therapeutic potential lies in its ability to inhibit the diverse physiological and pathological effects mediated by PAF, a key player in inflammation, thrombosis, and allergic reactions.

Core Mechanism of Action

This compound functions as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR).[1] By binding to the PAF receptor, this compound blocks the binding of the endogenous ligand, PAF. This inhibitory action at the receptor level prevents the initiation of a cascade of intracellular signaling events that are responsible for the biological effects of PAF.[1] Consequently, this compound effectively neutralizes PAF-mediated cellular responses, including platelet aggregation, inflammation, and increased vascular permeability.[1]

Data Presentation

The following tables summarize the available quantitative data for this compound and its prodrug, ABT-299.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Tissue/Cell Type | Value (nM) | Reference |

| K_i (PAF Receptor Binding) | Human | Platelet Membranes | 0.3 | [1] |

| Rabbit | Platelet Membranes | 3.9 | [1] | |

| IC_50 (PAF-induced Calcium Mobilization) | Not Reported | - | - | |

| IC_50 (PAF-induced Platelet Aggregation) | Not Reported | - | - | |

| IC_50 (PAF-induced Superoxide Generation) | Not Reported | - | - |

Table 2: In Vivo Efficacy of ABT-299 (Prodrug of this compound)

| Parameter | Species | Administration Route | Value (µg/kg) | Reference |

| ED_50 (Inhibition of PAF Responses) | Rat | Intravenous | 6 - 10 | [1] |

| Mouse | Intravenous | 6 - 10 | [1] | |

| Guinea Pig | Intravenous | 100 | [1] | |

| Rat | Oral | 100 | [1] | |

| Mouse | Oral | 100 | [1] |

Signaling Pathways

The binding of PAF to its receptor initiates a complex signaling cascade. This compound, by blocking this initial step, prevents the activation of these downstream pathways. The primary signaling pathway affected is depicted below.

Caption: this compound blocks PAF binding to its receptor, inhibiting downstream signaling.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

PAF Receptor Binding Assay (Competitive)

This assay determines the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Isolate platelets from human or rabbit blood via centrifugation.

-

Lyse the platelets in a hypotonic buffer containing protease inhibitors.

-

Centrifuge the lysate at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

2. Competitive Binding:

-

In a multi-well plate, combine the prepared platelet membranes, a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture to allow binding to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled PAF against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled PAF).

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

PAF-Induced Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by PAF.

1. Cell Preparation:

-

Culture a suitable cell line expressing the PAF receptor (e.g., platelets, neutrophils, or a transfected cell line).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of intracellular calcium levels.

2. Antagonist Pre-incubation:

-

Pre-incubate the dye-loaded cells with varying concentrations of the test compound (this compound) for a specified period.

3. PAF Stimulation and Measurement:

-

Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence microscope.

-

Add a fixed concentration of PAF to stimulate the cells.

-

Immediately begin recording the changes in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

4. Data Analysis:

-

Quantify the peak fluorescence intensity for each concentration of the test compound.

-

Plot the percentage of inhibition of the PAF-induced calcium response against the concentration of the test compound.

-

Determine the IC₅₀ value.

PAF-Induced Ear Edema in Rats (In Vivo)

This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce PAF-induced swelling in a rat's ear.[2]

1. Animal Preparation:

-

Use male Wistar rats of a specific weight range.

-

Anesthetize the animals.

2. Compound Administration:

-

Topically apply the test compound (this compound) dissolved in a suitable vehicle (e.g., acetone) to the ventral surface of one ear.[2]

-

Apply the vehicle alone to the contralateral ear as a control.[2]

3. Induction of Edema:

-

After a set pre-treatment time, intradermally inject a solution of PAF into both ears.[2]

4. Measurement of Edema:

-

At various time points after the PAF injection, measure the thickness of both ears using a digital caliper.[2]

-

The difference in thickness between the compound-treated and vehicle-treated ears indicates the degree of edema inhibition.

5. Data Analysis:

-

Calculate the percentage of inhibition of edema for each dose of the test compound.

-

Determine the ED₅₀ value (the dose of the compound that causes 50% inhibition of the maximal edema).

Mandatory Visualizations

Experimental Workflow: PAF Receptor Binding Assay

Caption: Workflow for a competitive PAF receptor binding assay.

Logical Relationship: From Receptor Antagonism to Physiological Effect

Caption: Logical flow from this compound binding to its therapeutic effects.

References

A-85783: A Technical Guide to a Potent Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a highly active phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2] By competitively blocking the PAF receptor, this compound serves as a valuable tool for investigating the roles of PAF in various biological systems and as a potential therapeutic agent for PAF-mediated disorders.[1][3] This technical guide provides a comprehensive overview of the function, pharmacology, and experimental evaluation of this compound.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the platelet-activating factor receptor, a G-protein coupled receptor (GPCR).[1][3] The binding of PAF to its receptor initiates a signaling cascade that leads to the activation of inflammatory cells, aggregation of platelets, and the release of other inflammatory mediators.[3] this compound competitively inhibits the binding of PAF to its receptor, thereby preventing the initiation of these downstream signaling events.[1] The inhibition is selective and reversible.[1]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The data presented below is a summary of key quantitative parameters.

| Parameter | Species/System | Value | Reference |

| Ki (Inhibition Constant) | Human Platelet Membranes | 0.3 nM | [1] |

| Rabbit Platelet Membranes | 3.9 nM | [1] | |

| ED50 (In vivo efficacy of prodrug ABT-299) | Rat (i.v.) | 6-10 µg/kg | [1] |

| Mouse (i.v.) | 6-10 µg/kg | [1] | |

| Guinea Pig (i.v.) | 100 µg/kg | [1] | |

| Rat (p.o.) | 100 µg/kg | [1] | |

| Mouse (p.o.) | 100 µg/kg | [1] |

Signaling Pathways

The binding of PAF to its receptor triggers a cascade of intracellular events. This compound, by blocking this initial step, inhibits all subsequent downstream signaling. The primary signaling pathway initiated by PAF receptor activation is depicted below.

Caption: PAF Receptor Signaling Pathway and Site of this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

PAF Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor.

Materials:

-

[³H]-PAF (radioligand)

-

This compound (test compound)

-

Unlabeled PAF (for determining non-specific binding)

-

Platelet membrane preparation (from human or rabbit platelets)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a microplate, add the platelet membrane preparation, a fixed concentration of [³H]-PAF (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled PAF.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-PAF binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-PAF and Kd is its dissociation constant.

Platelet Aggregation Assay

Objective: To assess the functional antagonism of this compound on PAF-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP) for blank

-

PAF (agonist)

-

This compound (antagonist)

-

Saline or appropriate vehicle

-

Aggregometer

Procedure:

-

Prepare PRP from fresh whole blood by centrifugation at a low speed. Prepare PPP by further centrifugation at a high speed.

-

Pre-warm the PRP sample to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a specific volume of PRP to the aggregometer cuvette with a stir bar.

-

Add varying concentrations of this compound or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a fixed concentration of PAF.

-

Record the change in light transmission over time.

-

Determine the percentage of aggregation for each concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal PAF-induced aggregation.

Intracellular Calcium Mobilization Assay

Objective: To measure the inhibitory effect of this compound on PAF-induced intracellular calcium release.

Materials:

-

Platelets or other PAF receptor-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

PAF (agonist)

-

This compound (antagonist)

-

Buffer (e.g., Tyrode's buffer)

-

Fluorometric plate reader or fluorescence microscope

Procedure:

-

Load the cells with the calcium-sensitive dye (e.g., incubate with Fura-2 AM) in the dark at room temperature.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in the appropriate buffer.

-

Add varying concentrations of this compound to the cell suspension and incubate.

-

Measure the baseline fluorescence.

-

Add a fixed concentration of PAF to stimulate the cells.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the PAF-induced calcium mobilization.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for screening and characterizing a potential PAF receptor antagonist like this compound.

Caption: Experimental Workflow for PAF Receptor Antagonist Characterization.

Conclusion

This compound is a well-characterized, high-affinity antagonist of the PAF receptor. Its ability to selectively block PAF-mediated signaling makes it an invaluable research tool for dissecting the complex roles of PAF in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutic strategies targeting the PAF receptor.

References

- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Discovery and Synthesis of A-85380, a Potent Nicotinic Acetylcholine Receptor Ligand

Note: Initial research indicates a potential ambiguity in the compound designation "A-85783," which is documented as a platelet-activating factor (PAF) receptor antagonist. However, the substantial body of scientific literature on discovery, synthesis, and quantitative analysis, particularly concerning nicotinic acetylcholine receptor (nAChR) agonism, points to the closely related compound A-85380 . This guide will focus on A-85380 and its analogs, for which extensive technical data is available.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of A-85380 and its halogenated analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of selective nAChR ligands.

Discovery and Pharmacological Profile

A-85380, chemically known as 3-(2(S)-azetidinylmethoxy)pyridine, was identified as a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][2] Its discovery has been a significant step in the development of pharmacological tools to study the role of nAChRs in various physiological and pathological processes, including neurodegenerative diseases, pain, and addiction.[2] Halogenated analogs of A-85380 have been synthesized to explore structure-activity relationships and to develop radiolabeled tracers for in vivo imaging of nAChRs.[3][4]

Quantitative Binding Affinity Data

The binding affinities of A-85380 and its halogenated analogs for nAChRs have been determined through competitive binding assays, typically using radioligands such as [³H]epibatidine. The data reveals that substitutions on the pyridine ring significantly influence the binding affinity.

| Compound | Substituent Position | Substituent | Kᵢ (pM) for Rat Brain nAChRs |

| A-85380 | - | H | 38 |

| 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | 2 | F | 78 |

| 2-Chloro-3-(2(S)-azetidinylmethoxy)pyridine | 2 | Cl | 12,000 |

| 2-Bromo-3-(2(S)-azetidinylmethoxy)pyridine | 2 | Br | 29,000 |

| 2-Iodo-3-(2(S)-azetidinylmethoxy)pyridine | 2 | I | 70,000 |

| 5-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | 5 | F | 33 |

| 5-Chloro-3-(2(S)-azetidinylmethoxy)pyridine | 5 | Cl | 26 |

| 5-Bromo-3-(2(S)-azetidinylmethoxy)pyridine | 5 | Br | 20 |

| 5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine | 5 | I | 11 |

| 6-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | 6 | F | 210 |

| 6-Chloro-3-(2(S)-azetidinylmethoxy)pyridine | 6 | Cl | 110 |

| 6-Bromo-3-(2(S)-azetidinylmethoxy)pyridine | 6 | Br | 71 |

Data sourced from Koren et al., J. Med. Chem. 1998, 41 (19), 3690-3698.[3]

Experimental Protocols

General Synthesis of Halogenated A-85380 Analogs

The synthesis of A-85380 and its analogs can be achieved through a Mitsunobu reaction followed by deprotection.[1] The general scheme involves the coupling of a substituted 3-hydroxypyridine with (S)-1-Boc-2-azetidinemethanol.

Step 1: Mitsunobu Reaction A solution of the respective halogenated 3-hydroxypyridine, (S)-1-Boc-2-azetidinemethanol, and triphenylphosphine in a suitable solvent (e.g., tetrahydrofuran) is cooled to 0 °C. A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield the Boc-protected intermediate.

Step 2: Deprotection The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane), and trifluoroacetic acid is added at 0 °C. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess trifluoroacetic acid are removed under reduced pressure. The resulting residue is purified, often by recrystallization or chromatography, to yield the final halogenated 3-(2(S)-azetidinylmethoxy)pyridine product.

Nicotinic Acetylcholine Receptor Binding Assay

The affinity of the compounds for nAChRs is determined using a radioligand binding assay with membranes prepared from rat brain tissue.

Membrane Preparation: Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

Binding Assay Protocol:

-

In a 96-well plate, add the membrane preparation, the radioligand (e.g., (+/-)-[³H]epibatidine at a final concentration of ~50 pM), and varying concentrations of the competitor compound (A-85380 or its analogs).

-

For the determination of non-specific binding, a high concentration of a known nAChR ligand (e.g., (-)-nicotine) is added to a set of wells.

-

The plate is incubated at room temperature for a defined period (e.g., 2-3 hours) to allow the binding to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC₅₀ values are determined by non-linear regression analysis of the competition binding data, and the Kᵢ values are calculated using the Cheng-Prusoff equation.[3]

Visualizations

Synthesis Workflow of a Halogenated A-85380 Analog

Caption: General synthesis workflow for halogenated analogs of A-85380.

Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Structure-Activity Relationship of Halogenated A-85380 Analogs

Caption: Structure-activity relationship of halogenated A-85380 analogs.

References

- 1. A-85380 - Wikipedia [en.wikipedia.org]

- 2. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of A-85783: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-85783 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional antagonism of PAF-mediated cellular responses, and in vivo efficacy in various animal models. Detailed experimental methodologies for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts. This compound is often studied via its aqueous soluble prodrug, ABT-299, which is rapidly converted to this compound in vivo.

Receptor Binding Affinity

This compound demonstrates high affinity for the Platelet-Activating Factor (PAF) receptor. Radioligand binding assays using platelet membranes have been employed to determine its binding characteristics.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Preparation | Ki (nM) |

| This compound | Human Platelet Membranes | 0.3 |

| This compound | Rabbit Platelet Membranes | 3.9 |

Experimental Protocol: PAF Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the PAF receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the PAF receptor.

Materials:

-

Platelet membranes (from human or rabbit platelets)

-

[3H]-PAF (radioligand)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin)

-

Wash buffer (e.g., cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare platelet membranes from fresh blood samples according to standard laboratory procedures.

-

Assay Setup: In a microplate, combine the platelet membrane preparation, [3H]-PAF at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PAF (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for PAF Receptor Binding Assay

A schematic overview of the PAF receptor binding assay workflow.

Functional Activity

This compound acts as a functional antagonist of PAF-mediated cellular responses. Its inhibitory effects have been demonstrated in several key assays, including calcium mobilization, superoxide generation, and platelet aggregation.

Inhibition of PAF-Induced Calcium Mobilization

PAF receptor activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This compound effectively blocks this response.

This protocol describes a method to measure changes in intracellular calcium in response to PAF and the inhibitory effect of antagonists.

Objective: To assess the ability of a test compound to inhibit PAF-induced increases in intracellular calcium.

Materials:

-

Human platelets or other PAF receptor-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)

-

Loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

PAF

-

Test compound (e.g., this compound)

-

Fluorometric imaging plate reader (FLIPR) or spectrofluorometer

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive dye in the loading buffer to allow for dye uptake.

-

Washing: Wash the cells to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

-

Compound Addition: Add the test compound at various concentrations and incubate.

-

Stimulation: Add PAF to stimulate the cells and immediately begin recording the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the IC50 value for the test compound by analyzing the concentration-response curve of inhibition.

PAF Receptor Signaling Pathway

Simplified signaling cascade following PAF receptor activation.

Inhibition of PAF-Induced Superoxide Generation

PAF can prime neutrophils to produce superoxide radicals, a key component of the inflammatory response. This compound inhibits this priming effect.

This protocol outlines a method to measure superoxide production from neutrophils.

Objective: To determine the effect of a test compound on PAF-induced superoxide generation.

Materials:

-

Isolated human neutrophils

-

Cytochrome c or lucigenin

-

PAF

-

Priming agent (e.g., fMLP)

-

Test compound (e.g., this compound)

-

Spectrophotometer or luminometer

Procedure:

-

Cell Preparation: Isolate neutrophils from fresh human blood.

-

Incubation: Pre-incubate the neutrophils with the test compound.

-

Priming: Add PAF to prime the cells.

-

Stimulation: Add a stimulating agent like fMLP to trigger the oxidative burst.

-

Detection: Measure the reduction of cytochrome c (spectrophotometry) or the chemiluminescence of lucigenin (luminometry), which is indicative of superoxide production.

-

Data Analysis: Calculate the percentage of inhibition of superoxide generation by the test compound compared to the control.

Inhibition of Platelet Aggregation

PAF is a potent inducer of platelet aggregation. This compound effectively inhibits this process.

This protocol describes a method to measure platelet aggregation in response to PAF.

Objective: To evaluate the inhibitory effect of a test compound on PAF-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) from guinea pigs or other species

-

PAF

-

Test compound (e.g., this compound administered in vivo via prodrug)

-

Aggregometer

Procedure:

-

PRP Preparation: Obtain blood from animals treated with the test compound (or its prodrug) and prepare PRP by centrifugation.

-

Aggregation Measurement: Place the PRP in the aggregometer cuvette and establish a baseline light transmission.

-

Stimulation: Add PAF to induce aggregation and record the change in light transmission over time.

-

Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Compare the aggregation in samples from treated animals to that from vehicle-treated controls to determine the percentage of inhibition.

In Vivo Efficacy

The in vivo activity of this compound has been demonstrated through the administration of its prodrug, ABT-299. These studies show potent inhibition of PAF-induced inflammatory responses.

Table 2: In Vivo Efficacy of ABT-299 (Prodrug of this compound)

| Species | Model | Route of Administration | ED50 | Reference |

| Rat | Inhibition of PAF Responses | i.v. | 6 - 10 µg/kg | |

| Mouse | Inhibition of PAF Responses | i.v. | 6 - 10 µg/kg | |

| Guinea Pig | Inhibition of PAF Responses | i.v. | 100 µg/kg | |

| Rat | Inhibition of PAF Responses | p.o. | 100 µg/kg | |

| Mouse | Inhibition of PAF Responses | p.o. | 100 µg/kg |

Inhibition of PAF-Induced Vascular Permeability

This protocol uses Evans blue dye extravasation to measure changes in vascular permeability.

Objective: To assess the effect of a test compound on PAF-induced increases in vascular permeability.

Materials:

-

Rats

-

PAF

-

Test compound (e.g., ABT-299)

-

Evans blue dye

-

Anesthetic

Procedure:

-

Animal Dosing: Administer the test compound or vehicle to the rats.

-

Dye Injection: After a specified time, intravenously inject Evans blue dye.

-

PAF Challenge: Administer PAF intravenously to induce vascular permeability.

-

Tissue Collection: After a set period, euthanize the animals and perfuse the circulatory system to remove intravascular dye.

-

Dye Extraction: Dissect target tissues, and extract the extravasated Evans blue dye using a suitable solvent (e.g., formamide).

-

Quantification: Measure the concentration of the extracted dye spectrophotometrically.

-

Data Analysis: Compare the amount of dye extravasation in treated animals to that in control animals.

Workflow for In Vivo Vascular Permeability Assay

A flowchart of the in vivo vascular permeability assay.

Inhibition of PAF-Induced Hypotension

This protocol measures the effect of a test compound on the hypotensive response to PAF.

Objective: To determine the ability of a test compound to block PAF-induced hypotension.

Materials:

-

Rats

-

PAF

-

Test compound (e.g., ABT-299)

-

Anesthetic

-

Catheters for blood pressure monitoring

-

Pressure transducer and recording system

Procedure:

-

Animal Preparation: Anesthetize the rats and insert a catheter into a carotid or femoral artery for blood pressure measurement.

-

Compound Administration: Administer the test compound or vehicle.

-

Baseline Measurement: Record the baseline mean arterial pressure (MAP).

-

PAF Challenge: Administer an intravenous bolus of PAF and record the subsequent drop in MAP.

-

Data Analysis: Calculate the percentage inhibition of the PAF-induced hypotensive response in the treated group compared to the control group.

Pharmacokinetics

The prodrug ABT-299 is rapidly converted to this compound in vivo. This compound is then further metabolized to pyridine-N-oxide and sulfoxide metabolites, which also exhibit significant potency. A dose of 100 µg/kg of ABT-299 in rats provided over 60% protection against PAF challenge for 8 to 16 hours.

Conclusion

This compound is a highly potent and selective PAF receptor antagonist with demonstrated efficacy in a range of in vitro and in vivo models of PAF-mediated activity. Its pharmacological profile suggests potential therapeutic applications in inflammatory and cardiovascular conditions where PAF plays a significant pathological role. The detailed methodologies provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.

References

A-85783: A Potent and Selective PAF Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of A-85783, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key lipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Consequently, the development of specific PAF receptor antagonists like this compound holds significant therapeutic potential. This document details the binding affinity and in vivo potency of this compound and its prodrug, ABT-299. It further outlines its functional antagonism of key PAF-mediated cellular responses. Detailed experimental protocols for receptor binding, platelet aggregation, intracellular calcium mobilization, and superoxide generation assays are provided to facilitate further research and drug development efforts in this domain. Additionally, this guide presents a visualization of the PAF receptor signaling pathway and a typical experimental workflow for the characterization of PAF receptor antagonists.

Introduction

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent phospholipid mediator that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR). Activation of PAFR triggers a cascade of intracellular signaling events, leading to diverse cellular responses such as platelet aggregation, neutrophil activation, and increased vascular permeability. These responses are integral to inflammatory and thrombotic processes, and their dysregulation is associated with various diseases.

This compound has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its high potency and selectivity as a PAF receptor antagonist.[1] This guide aims to consolidate the available technical information on this compound, providing researchers and drug development professionals with a detailed resource to support their investigations.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its prodrug, ABT-299.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Species | Tissue/Cell Type | Value (nM) |

| Kᵢ | Rabbit | Platelet Membranes | 3.9[1] |

| Kᵢ | Human | Platelet Membranes | 0.3[1] |

Table 2: In Vivo Potency of ABT-299 (Prodrug of this compound)

| Parameter | Species | Route of Administration | Value (µg/kg) |

| ED₅₀ | Rat | Intravenous | 6 - 10[1] |

| ED₅₀ | Mouse | Intravenous | 6 - 10[1] |

| ED₅₀ | Guinea Pig | Intravenous | 100[1] |

| ED₅₀ | Rat | Oral | 100[1] |

| ED₅₀ | Mouse | Oral | 100[1] |

Table 3: Functional Antagonism of this compound (IC₅₀ Values)

| Functional Assay | Cell Type/System | IC₅₀ Value |

| PAF-Induced Platelet Aggregation | Human Platelets | Not explicitly reported in the searched literature. This compound is confirmed to be a functional antagonist of this response.[1] |

| PAF-Induced Intracellular Calcium Mobilization | Various | Not explicitly reported in the searched literature. This compound is confirmed to be a functional antagonist of this response.[1] |

| PAF-Induced Superoxide Generation | Neutrophils | Not explicitly reported in the searched literature. This compound is confirmed to be a functional antagonist of this response.[1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PAF Receptor Radioligand Binding Assay

This protocol is adapted from standard competitive binding assay methodologies.

Objective: To determine the binding affinity (Kᵢ) of this compound for the PAF receptor.

Materials:

-

[³H]-PAF (Radioligand)

-

Unlabeled PAF (for determining non-specific binding)

-

This compound (Test compound)

-

Platelet membrane preparation (from human or rabbit platelets)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% BSA)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate platelet membranes from fresh blood using standard centrifugation and homogenization techniques. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add [³H]-PAF and membrane preparation.

-

Non-specific Binding: Add [³H]-PAF, membrane preparation, and a saturating concentration of unlabeled PAF.

-

Competitor Binding: Add [³H]-PAF, membrane preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is based on the principles of light transmission aggregometry.

Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

PAF (Agonist)

-

This compound (Test compound)

-

Saline (Vehicle control)

-

Light Transmission Aggregometer

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.

-

Instrument Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

-

Assay:

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add either vehicle (saline) or a specific concentration of this compound and incubate for a short period.

-

Initiate aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission over time.

-

-

Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Intracellular Calcium Mobilization Assay

This protocol utilizes the fluorescent calcium indicator Fura-2 AM.

Objective: To measure the inhibition of PAF-induced intracellular calcium increase by this compound.

Materials:

-

Cultured cells expressing PAF receptors (e.g., platelets, neutrophils, or a suitable cell line).

-

Fura-2 AM (fluorescent dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

PAF (Agonist)

-

This compound (Test compound)

-

Fluorescence spectrophotometer or plate reader with dual excitation capabilities.

Procedure:

-

Cell Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in buffer to allow the dye to enter the cells.

-

Washing: Wash the cells to remove extracellular dye.

-

Assay:

-

Resuspend the cells in fresh buffer and place them in the fluorometer cuvette or plate.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Add varying concentrations of this compound and incubate.

-

Stimulate the cells with PAF and continuously record the fluorescence ratio (F340/F380).

-

-

Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. Calculate the percentage inhibition of the PAF-induced calcium peak for each concentration of this compound. Determine the IC₅₀ value from the dose-response curve.

Superoxide Generation Assay (Cytochrome c Reduction)

This protocol is a common method for measuring superoxide production by neutrophils.

Objective: To determine the effect of this compound on PAF-induced superoxide generation in neutrophils.

Materials:

-

Isolated human neutrophils.

-

Cytochrome c

-

Superoxide Dismutase (SOD) (for control)

-

PAF (Stimulant)

-

This compound (Test compound)

-

Spectrophotometer or microplate reader.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Assay Setup: In a 96-well plate, add neutrophils, cytochrome c, and either buffer, SOD (as a negative control), or varying concentrations of this compound.

-

Stimulation: Initiate superoxide production by adding PAF to the wells.

-

Measurement: Immediately begin monitoring the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.

-

Data Analysis: The rate of cytochrome c reduction is proportional to the rate of superoxide generation. Calculate the SOD-inhibitable portion to confirm the specificity for superoxide. Determine the percentage inhibition of superoxide production for each concentration of this compound and calculate the IC₅₀ value.

Conclusion

This compound is a well-characterized, potent, and selective PAF receptor antagonist with demonstrated activity both in vitro and in vivo. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on PAF receptor-targeted therapies. The detailed methodologies for key functional assays will enable the standardized evaluation of novel PAF receptor antagonists, facilitating the discovery and development of new treatments for a range of inflammatory and thrombotic diseases. Further investigation to determine the precise IC₅₀ values of this compound in various functional assays would be a valuable addition to the existing body of knowledge.

References

In Vivo Efficacy of A-85783: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of A-85783, a potent and selective platelet-activating factor (PAF) receptor antagonist. Data presented is collated from preclinical studies investigating its therapeutic potential in various inflammatory models. This document details the quantitative efficacy, underlying mechanism of action, and comprehensive experimental protocols.

Core Efficacy Data

This compound, often studied through its water-soluble prodrug ABT-299 which rapidly converts to this compound in vivo, demonstrates significant potency in mitigating PAF-induced inflammatory responses across multiple animal models.[1] The quantitative data from these studies are summarized below, primarily focusing on the administration of the prodrug ABT-299.

| Parameter | Animal Model | Administration Route | ED₅₀ | Reference |

| Inhibition of PAF-Induced Responses | Rat | Intravenous (i.v.) | 6-10 µg/kg | [1] |

| Mouse | Intravenous (i.v.) | 6-10 µg/kg | [1] | |

| Guinea Pig | Intravenous (i.v.) | 100 µg/kg | [1] | |

| Rat | Oral (p.o.) | 100 µg/kg | [1] | |

| Mouse | Oral (p.o.) | 100 µg/kg | [1] |

| Protective Efficacy | Animal Model | Administration Route & Dose | Effect | Duration | Reference |

| Cutaneous & Systemic PAF Challenge | Rat | 100 µg/kg (ABT-299) | >60% protection | 8-16 hours | [1] |

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its anti-inflammatory effects by acting as a competitive and reversible antagonist at the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR).[1] Upon binding of PAF, the PAFR can signal through two primary pathways:

-

Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including platelet aggregation, smooth muscle contraction, and increased vascular permeability.

-

Gi Pathway: The Gi alpha subunit, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels can contribute to pro-inflammatory effects.

By blocking the binding of PAF to its receptor, this compound effectively inhibits these downstream signaling cascades, thereby preventing the cellular and tissue responses that characterize PAF-mediated inflammation.

Experimental Protocols

The in vivo efficacy of this compound has been evaluated in several key models of PAF-induced inflammation. The detailed methodologies for two of these critical experiments are provided below.

PAF-Induced Paw Edema in Rats

This model assesses the ability of a compound to inhibit localized edema, a cardinal sign of inflammation, induced by a direct injection of PAF.

Materials:

-

Male Wistar rats (180-220 g)

-

Platelet-Activating Factor (PAF)

-

This compound (or prodrug ABT-299)

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Syringes and needles (e.g., 27-gauge)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least 48 hours before the experiment.

-

Drug Administration:

-

Administer this compound or its vehicle to the test groups via the desired route (e.g., intravenous, oral) at a predetermined time before PAF challenge.

-

-

Baseline Paw Volume Measurement: Using a plethysmometer, measure the volume of the right hind paw of each rat before any injections. This serves as the baseline reading.

-

Induction of Edema: Inject a sterile solution of PAF (e.g., 1 µg in 100 µL of saline) into the subplantar region of the right hind paw.

-

Paw Volume Measurement Post-Induction: At various time points after the PAF injection (e.g., 15, 30, 60, and 120 minutes), measure the paw volume again using the plethysmometer.

-

Data Analysis:

-

Calculate the increase in paw volume for each animal by subtracting the baseline volume from the post-injection volumes.

-

The percentage of inhibition of edema for the drug-treated groups is calculated using the following formula:

where ΔV is the change in paw volume.

-

PAF-Induced Vascular Permeability in Mice

This assay measures the extravasation of a dye bound to plasma albumin as an indicator of increased vascular permeability, a key event in inflammation.

Materials:

-

Male ICR mice (25-30 g)

-

Platelet-Activating Factor (PAF)

-

This compound (or prodrug ABT-299)

-

Vehicle

-

Evans Blue dye (0.5% in sterile saline)

-

Formamide

-

Spectrophotometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House mice under standard laboratory conditions for at least 48 hours prior to the experiment.

-

Drug Administration: Administer this compound or its vehicle to the respective groups.

-

Evans Blue Injection: Inject Evans Blue dye (e.g., 100 µL of 0.5% solution) intravenously into the tail vein of each mouse.

-

PAF Challenge: Immediately after the dye injection, inject PAF (e.g., 100 ng in 20 µL of saline) intradermally into a designated skin area (e.g., the dorsal back). Inject vehicle into a contralateral site as a control.

-

Incubation Period: Allow for a 30-minute incubation period for the dye to extravasate at the site of inflammation.

-

Euthanasia and Sample Collection: Euthanize the mice and carefully dissect the skin at the injection sites.

-

Dye Extraction:

-

Weigh the collected skin samples.

-

Place each sample in a tube with a known volume of formamide (e.g., 1 mL).

-

Incubate the tubes (e.g., at 60°C for 24 hours) to extract the Evans Blue dye from the tissue.

-

-

Quantification:

-

Centrifuge the tubes to pellet any tissue debris.

-

Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Quantify the amount of extravasated dye using a standard curve of known Evans Blue concentrations in formamide.

-

Express the results as µg of dye per mg of tissue.

-

-

Data Analysis: Compare the amount of dye extravasation in the drug-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

Conclusion

The preclinical data strongly support the in vivo efficacy of this compound as a potent PAF receptor antagonist. Its ability to inhibit key inflammatory events such as edema and increased vascular permeability in relevant animal models highlights its potential as a therapeutic agent for PAF-mediated inflammatory conditions. The detailed protocols provided herein offer a foundation for the continued investigation and evaluation of this and similar compounds in a research and drug development setting.

References

A-85783: A Technical Guide for the Study of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][3] By blocking the PAF receptor, this compound serves as a valuable tool for investigating the role of PAF in inflammatory responses and holds potential as a therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in inflammation research.

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of PAF to its G-protein coupled receptor (GPCR) on the surface of various cell types, including leukocytes, platelets, and endothelial cells.[1][4] The binding of PAF to its receptor initiates a cascade of intracellular signaling events that lead to the activation of inflammatory cells, platelet aggregation, and the release of other inflammatory mediators.[1] this compound blocks these downstream effects by preventing the initial ligand-receptor interaction.[1]

Signaling Pathways

The activation of the PAF receptor triggers multiple intracellular signaling pathways that are central to the inflammatory response. This compound, by blocking this initial step, effectively inhibits these downstream cascades. The primary signaling pathways involved are:

-

Phospholipase C (PLC) Pathway: PAF receptor activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for cellular activation and the release of inflammatory mediators.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PAF receptor signaling can activate members of the MAPK family, including p38 MAPK.[4] The p38 MAPK pathway plays a significant role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Nuclear Factor-kappa B (NF-κB) Pathway: The activation of the PAF receptor can lead to the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression.[4][5] This occurs through the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[6]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound and its prodrug, ABT-299.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| Ki for PAF Binding | Human Platelets | 0.3 nM | [2] |

| Ki for PAF Binding | Rabbit Platelets | 3.9 nM | [2] |

Table 2: In Vivo Efficacy of ABT-299 (Prodrug of this compound)

| Model | Species | Route | ED50 | Reference |

| Inhibition of PAF-induced responses | Rat | i.v. | 6-10 µg/kg | [2] |

| Inhibition of PAF-induced responses | Mouse | i.v. | 6-10 µg/kg | [2] |

| Inhibition of PAF-induced responses | Guinea Pig | i.v. | 100 µg/kg | [2] |

| Inhibition of PAF-induced responses | Rat | p.o. | 100 µg/kg | [7] |

| Inhibition of PAF-induced responses | Mouse | p.o. | 100 µg/kg | [7] |

| Protection against PAF challenge (cutaneous and systemic) | Rat | i.v. | >60% at 100 µg/kg (for 8-16 hr) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the anti-inflammatory effects of this compound.

In Vivo Models

This model is widely used to assess the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Lambda carrageenan (1% w/v in sterile saline)[1]

-

This compound or its vehicle

-

Plethysmometer[1]

-

27-gauge needles and syringes

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Administer this compound or its vehicle (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.[1]

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1]

-

Induce inflammation by injecting 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw.[1][3]

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]

-

Calculate the degree of edema as the difference in paw volume before and after carrageenan injection.[1]

-

The percentage inhibition of edema by the test compound can be calculated relative to the vehicle-treated control group.

MPO is an enzyme found in neutrophils and is used as a marker of neutrophil infiltration into inflamed tissue.

Materials:

-

Inflamed tissue (e.g., from the carrageenan-induced paw edema model)

-

Potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide (HTAB)[8]

-

O-dianisidine dihydrochloride solution[8]

-

Hydrogen peroxide (H2O2)[9]

-

Spectrophotometer[8]

Procedure:

-

Homogenize the collected tissue samples in the HTAB-containing potassium phosphate buffer.[8]

-

Centrifuge the homogenate and collect the supernatant.

-

Prepare a reaction mixture containing the supernatant and o-dianisidine dihydrochloride solution.[8]

-

Initiate the reaction by adding a small volume of H2O2.

-

Measure the change in absorbance at 460 nm over a specific time period (e.g., 60 seconds) using a spectrophotometer.[8]

-

MPO activity is calculated based on the rate of change in absorbance and can be expressed as units per gram of tissue.

In Vitro Assays

This assay measures the ability of this compound to inhibit PAF-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing the PAF receptor (e.g., platelets, neutrophils, or a transfected cell line)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Platelet-activating factor (PAF)

-

This compound

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with a known concentration of PAF.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

The inhibition of the calcium response by this compound is calculated relative to the vehicle-treated control.

This assay determines the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or PAF)

-

This compound

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Culture the immune cells in appropriate media.

-

Pre-treat the cells with different concentrations of this compound or vehicle for a designated period.

-

Stimulate the cells with the inflammatory stimulus (e.g., LPS).

-

Incubate the cells for a sufficient time to allow for cytokine production (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocols.

-

The percentage inhibition of cytokine release by this compound is calculated compared to the vehicle-treated, stimulated control.

Visualizations

Signaling Pathways

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 4. MPO activity [bio-protocol.org]

- 5. Mechanism by which nuclear factor-kappa beta (NF-kB) regulates ovine fetal pulmonary vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Role of A-85783 in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. By competitively inhibiting the binding of PAF, a key lipid mediator in inflammatory and thrombotic processes, this compound effectively blocks the signaling cascade that leads to platelet activation and aggregation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, hematology, and drug development.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to pathological thrombus formation, contributing to cardiovascular diseases such as myocardial infarction and stroke. Platelet-activating factor (PAF) is a potent phospholipid activator that plays a significant role in platelet aggregation and inflammatory responses. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of PAF and as a potential therapeutic agent for a variety of inflammatory and thrombotic disorders. This guide delves into the specifics of this compound's interaction with the PAF receptor and its subsequent effects on platelet function.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR) present on the surface of platelets. By occupying the receptor's binding site, this compound prevents the binding of the endogenous ligand, PAF. This blockade inhibits the conformational changes in the receptor that are necessary for the activation of downstream signaling pathways.

The PAF Receptor Signaling Pathway

Upon binding of PAF, the PAF receptor couples to Gq and Gi proteins, initiating a cascade of intracellular events. The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, are pivotal events that lead to platelet shape change, degranulation, and ultimately, aggregation. This compound, by blocking the initial step of PAF binding, effectively prevents this entire signaling cascade.

Quantitative Data

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and its prodrug, ABT-299.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Species | Tissue | Value | Reference |

| Ki | Human | Platelet Membranes | 0.3 nM | [1] |

| Ki | Rabbit | Platelet Membranes | 3.9 nM | [1] |

Table 2: In Vivo Efficacy of ABT-299 (Prodrug of this compound)

| Parameter | Species | Response Inhibited | Value (ED50) | Reference |

| ED50 | Rat | PAF-induced responses | 6 - 10 µg/kg (i.v.) | [1] |

| ED50 | Mouse | PAF-induced responses | 6 - 10 µg/kg (i.v.) | [1] |

| ED50 | Guinea Pig | PAF-induced responses | 100 µg/kg (i.v.) | [1] |

| ED50 | Rat | PAF-induced responses | 100 µg/kg (p.o.) | [1] |

| ED50 | Mouse | PAF-induced responses | 100 µg/kg (p.o.) | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the PAF receptor.

Objective: To quantify the competitive inhibition of a radiolabeled PAF analog binding to platelet membranes by this compound.

Materials:

-

Human or rabbit platelets

-

[3H]-PAF or other suitable radiolabeled PAF receptor agonist

-

This compound

-

Washing and binding buffers

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Platelet Membrane Preparation:

-

Isolate platelets from whole blood by differential centrifugation.

-

Lyse the platelets in a hypotonic buffer and centrifuge to pellet the membranes.

-

Wash the membranes multiple times to remove cytosolic components.

-

Resuspend the final membrane pellet in a suitable binding buffer.

-

-

Binding Reaction:

-

In a series of tubes, add a fixed concentration of radiolabeled PAF analog.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Add the platelet membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the concentration-dependent inhibition of PAF-induced platelet aggregation by this compound.

Materials:

-

Freshly drawn human or animal whole blood

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

PAF (agonist)

-

This compound

-

Saline or appropriate buffer

-

Light transmission aggregometer

Protocol:

-

PRP and PPP Preparation:

-

Collect whole blood into tubes containing an anticoagulant.

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

-

-

Aggregometer Setup:

-

Set the aggregometer to 100% light transmission using a cuvette with PPP.

-

Set the aggregometer to 0% light transmission using a cuvette with PRP.

-

-

Aggregation Measurement:

-

Pipette a known volume of PRP into a cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow the baseline to stabilize.

-

Add a specific concentration of this compound or vehicle control and incubate for a short period.

-

Add a predetermined concentration of PAF to induce aggregation.

-

Record the change in light transmission over time until a maximal aggregation response is observed.

-

-

Data Analysis:

-

The percentage of aggregation is calculated from the change in light transmission.

-

Construct a concentration-response curve by plotting the percentage inhibition of aggregation against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal aggregation response induced by PAF.

-

Intracellular Calcium Mobilization Assay

This assay is used to measure the effect of this compound on PAF-induced increases in intracellular calcium concentration.

Objective: To determine if this compound can block the PAF-induced rise in cytosolic free calcium in platelets.

Materials:

-

Isolated platelets (as in the aggregation assay)

-

Fura-2 AM (a ratiometric calcium indicator)

-

PAF

-

This compound

-

Calcium-containing and calcium-free buffers

-

Fluorometer or fluorescence microscope with dual-wavelength excitation capabilities

Protocol:

-

Platelet Loading with Fura-2 AM:

-

Incubate isolated platelets with Fura-2 AM in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.

-

Once inside the cell, cellular esterases cleave the AM group, trapping the Fura-2 dye in the cytoplasm.

-

Wash the platelets to remove extracellular dye.

-

-

Fluorometric Measurement:

-

Resuspend the Fura-2-loaded platelets in a calcium-containing buffer.

-

Place the platelet suspension in a cuvette in a fluorometer.

-

Excite the Fura-2 alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Record a stable baseline fluorescence ratio.

-

Add this compound or vehicle control and incubate.

-

Add PAF to stimulate the platelets.

-

Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in the 340/380 nm fluorescence ratio indicates a change in intracellular calcium concentration.

-

Compare the peak calcium response in the presence and absence of this compound to determine the extent of inhibition.

-

Conclusion

This compound is a highly potent and specific antagonist of the PAF receptor, effectively inhibiting PAF-induced platelet aggregation and other cellular responses. Its mechanism of action is well-defined, and its efficacy has been demonstrated in both in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PAF receptor antagonists. The comprehensive data and methodologies presented herein underscore the value of this compound as a critical tool for research into the roles of PAF in health and disease and for the development of novel anti-thrombotic and anti-inflammatory therapies.

References

A-85783 and its Effects on Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] It is the active metabolite of the water-soluble prodrug, ABT-299.[1] Platelet-activating factor is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. One of the key effects of PAF is the induction of increased vascular permeability, a hallmark of inflammation that can lead to edema and tissue damage. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in modulating vascular permeability, relevant experimental protocols, and quantitative data.

Mechanism of Action: Inhibition of PAF-Induced Vascular Permeability